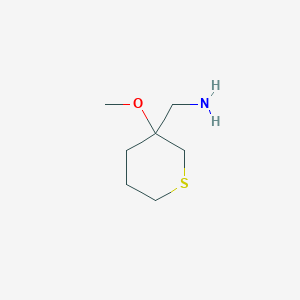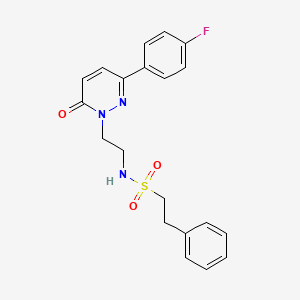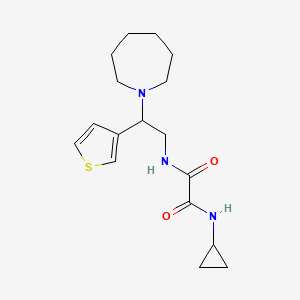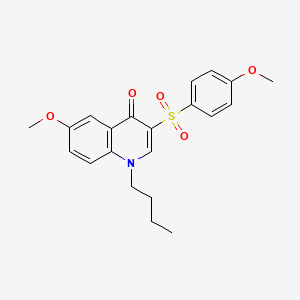
(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydronaphthalene core with amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) typically involves multi-step organic reactions. One common method includes the reduction of naphthalene derivatives followed by amination and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the racemic mixture in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives or remove specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to active sites and modulating biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol (enantiomeric): The enantiomeric forms of the compound exhibit different biological activities and properties.
Tetrahydronaphthalene derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: The unique combination of amino and hydroxyl groups in (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) provides distinct reactivity and potential for diverse applications compared to other similar compounds.
This detailed article provides a comprehensive overview of (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-10,13-14H,11-12H2/t7-,8+,9+,10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBAVEZWHSWSRH-FIRGSJFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C(C(C2=C1)N)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H]([C@H]([C@H]([C@@H](C2=C1)N)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
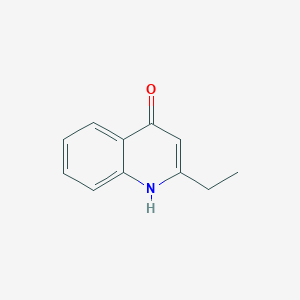
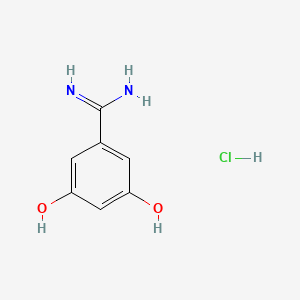

![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)

![1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B2499890.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)
